E3 Ligase Ligand-linker Conjugate 50
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Overview
Description
E3 Ligase Ligand-linker Conjugate 50 is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). This conjugate consists of a ligand for the von Hippel-Lindau (VHL) E3 ligase and a linker. The VHL ligand is based on (S,R,S)-AHPC, which recruits the VHL protein. This compound is primarily used as a key intermediate in the synthesis of complete PROTAC molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 50 involves the conjugation of (S,R,S)-AHPC with an appropriate linker. The synthetic route typically includes the following steps:
Condensation Reaction: The glutarimide and phthalimide parts are condensed.
Alkylation: The imide nitrogen is alkylated, which can be achieved via a Mitsunobu reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 50 undergoes several types of chemical reactions, including:
Condensation: Formation of the conjugate through the condensation of glutarimide and phthalimide parts.
Alkylation: Introduction of alkyl groups to the imide nitrogen.
Common Reagents and Conditions
Condensation Reagents: Glutarimide, phthalimide.
Alkylation Reagents: Alkyl halides, Mitsunobu reagents.
Major Products
The major product formed from these reactions is the this compound itself, which serves as an intermediate for further synthesis of PROTACs .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 50 has a wide range of scientific research applications, particularly in the field of targeted protein degradation. Some of its applications include:
Chemistry: Used as a building block in the synthesis of PROTACs, which are designed to degrade specific proteins.
Biology: Facilitates the study of protein function and regulation by enabling targeted protein degradation.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 50 functions by forming a ternary complex with the target protein and the E3 ligase. This complex induces the E3 ligase-mediated ubiquitination of the target protein, marking it for proteasomal degradation. The VHL ligand recruits the VHL protein, which plays a crucial role in this process .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 50 is unique due to its specific ligand for the VHL E3 ligase. Similar compounds include:
Cereblon-based Ligands: Used in other PROTACs, targeting the cereblon E3 ligase.
MDM2-based Ligands: Target the MDM2 E3 ligase.
cIAP1-based Ligands: Target the cIAP1 E3 ligase
These compounds differ in their E3 ligase targets and the specific linkers used, which influence their binding affinity and degradation efficiency.
Properties
Molecular Formula |
C33H47N5O6S |
---|---|
Molecular Weight |
641.8 g/mol |
IUPAC Name |
tert-butyl 4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C33H47N5O6S/c1-20-26(45-19-35-20)22-10-8-21(9-11-22)17-34-29(41)25-16-24(39)18-38(25)30(42)27(32(2,3)4)36-28(40)23-12-14-37(15-13-23)31(43)44-33(5,6)7/h8-11,19,23-25,27,39H,12-18H2,1-7H3,(H,34,41)(H,36,40)/t24-,25+,27-/m1/s1 |
InChI Key |
UUYHXXHEFKXGFH-CMTIAEDTSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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